

Rezatomidine Formulation for Laboratory Use: Application Notes and Protocols

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Compound of Interest

Compound Name: Rezatomidine

Cat. No.: B1680572

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Introduction

Rezatomidine (CAS 847829-38-3) is an investigational small molecule that acts as an agonist for the alpha-2A adrenergic receptor (α 2A-AR).[1] As an α 2A-AR agonist, it holds potential for research in therapeutic areas such as fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy.[1] These application notes provide detailed protocols for the laboratory use of **Rezatomidine**, including its formulation, relevant signaling pathways, and suggested experimental workflows. It is important to note that specific quantitative data from preclinical studies, such as IC50 and EC50 values, are not extensively available in the public domain. The following protocols and data are based on the known mechanism of action of **Rezatomidine** and general practices for similar α 2A-AR agonists.

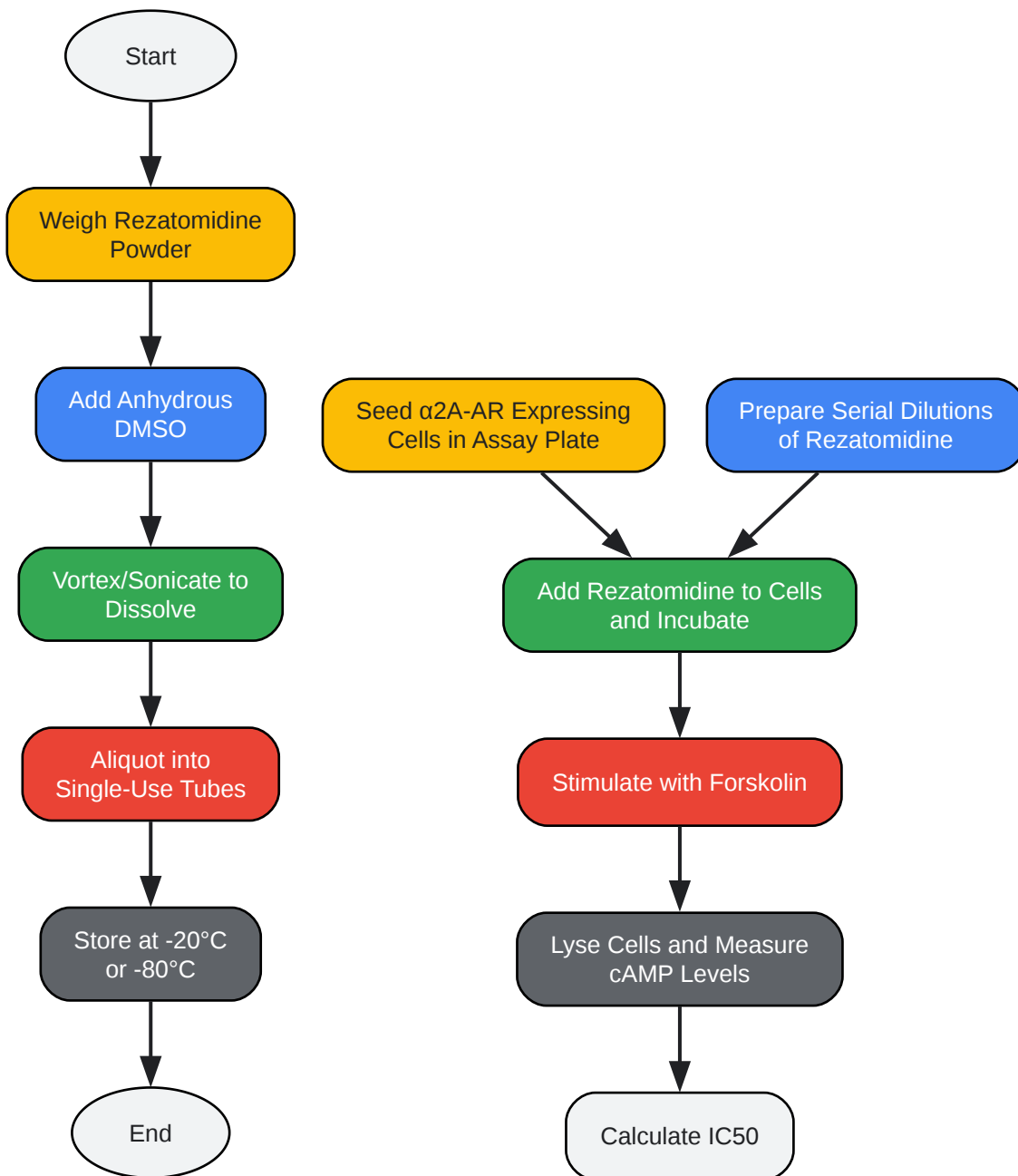
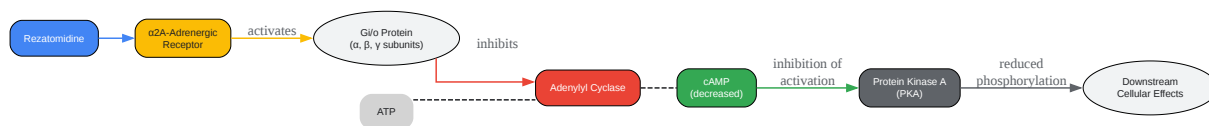
Data Presentation

Due to the limited availability of public preclinical data for **Rezatomidine**, this section provides a template for organizing experimental data. Researchers are encouraged to populate this table with their own experimental findings.

Parameter	Value	Units	Experimental Context
Molecular Weight	232.35	g/mol	
Solubility	Soluble in DMSO, not in water. [2]		
IC50 (cAMP Assay)	User-defined	μM	Inhibition of forskolin-stimulated cAMP production in cells expressing α2A-AR.
EC50 (Signaling Assay)	User-defined	μM	Activation of downstream signaling pathways (e.g., ERK phosphorylation) in α2A-AR expressing cells.
Binding Affinity (Ki)	User-defined	nM	Radioligand binding assay using a known α2A-AR antagonist.
In vitro Toxicity (CC50)	User-defined	μM	Cytotoxicity assay in a relevant cell line (e.g., HEK293, SH-SY5Y).

Signaling Pathway

Rezatomidine, as an α2A-adrenergic receptor agonist, primarily signals through the Gi alpha subunit of the heterotrimeric G-protein. This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Rezatomidine[C13H16N2S]Research Chemical [benchchem.com]
- To cite this document: BenchChem. [Rezatomidine Formulation for Laboratory Use: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680572#rezatomidine-formulation-for-laboratory-use>]

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